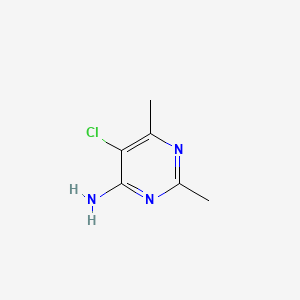

4-Amino-5-chloro-2,6-dimethylpyrimidine

Overview

Description

4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDP) is an aminopyrimidine derivative .

Synthesis Analysis

This compound participates in the synthesis of diazino [c]quinolin-5 (6 H)-one and -isoquinolin-6 (5 H)-one, diazino [c]naphthyridin-6 (5 H)- and -5 (6 H)-one derivatives .Molecular Structure Analysis

The molecular formula of this compound is C6H8ClN3 . The molecular weight is 157.60 .Chemical Reactions Analysis

This compound interacts as an electron donor with a σ-electron acceptor, iodine .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its melting point ranges from 163.0 to 167.0 °C .Scientific Research Applications

1. Cocrystal Design and Characterization

4-Amino-5-chloro-2,6-dimethylpyrimidine has been utilized in the design of cocrystals. Research demonstrates the preparation of various cocrystals involving this compound with different carboxylic acids. These cocrystals were characterized using single-crystal X-ray diffraction, revealing insights into the hydrogen bonding patterns and the structural arrangement of the cocrystals (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

2. Tautomerism and Crystal Forms

Another study focuses on the tautomerism, twinning, and disorder in different forms of 4-amino-5-chloro-2,6-dimethylpyrimidinium salts. The research delves into the crystallization and structural analysis of these salts, providing valuable information on their molecular recognition processes, which are essential for pharmaceutical applications (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

3. Charge Transfer Complexation

A study on the interactions of pyrimidine derivatives, including this compound, with iodine as an electron acceptor, explores the formation of charge transfer complexes. This research is significant in understanding the electronic properties and potential applications of these complexes in various fields (Rabie, Mohamed, & Abou-El-Wafa, 2007).

4. Iodination and Functionalization

Investigations into the iodination of 4-amino-2,6-dimethylpyrimidine have revealed insights into regiospecific functionalization. This process leads to various substituted pyrimidines, offering a pathway for synthesizing diverse compounds with potential pharmaceutical relevance (Niclas, Zeuner, Gründemann, & Zölch, 1987).

5. Synthesis of Betainic Pyrimidinaminides

A study on the synthesis and characterization of betainic pyrimidinaminides, involving this compound, discusses the formation of salts and aminides under various conditions. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Schmidt, 2002).

Safety and Hazards

4-Amino-5-chloro-2,6-dimethylpyrimidine is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

Future Directions

While specific future directions are not mentioned in the search results, 4-Amino-5-chloro-2,6-dimethylpyrimidine is employed as a nucleobase standard in the systematic quantitative structure-retention relationship (QSRR) study on pyrimidines between the molecular descriptors (variables) and their chromatographic retention (experimental unit) .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, influencing cellular processes .

Mode of Action

4-Amino-5-chloro-2,6-dimethylpyrimidine has been studied for its interaction as an electron donor with a σ-electron acceptor, iodine . This interaction could potentially influence the compound’s interaction with its biological targets.

Biochemical Pathways

This compound participates in the synthesis of diazinoquinolinone, diazinoisoquinolinone, and diazinonaphthyridinone derivatives

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, it has been noted that the compound has a melting point of 165°C , which could influence its stability under different environmental conditions.

properties

IUPAC Name |

5-chloro-2,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFCZKYCVQQMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344006 | |

| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2858-20-0 | |

| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-amino-5-chloro-2,6-dimethylpyrimidine a good candidate for cocrystal formation?

A: this compound possesses two nitrogen atoms (N1 and N3) within its pyrimidine ring that can act as proton-accepting sites. [] This characteristic allows it to form hydrogen bonds with a variety of carboxylic acids, leading to the creation of cocrystals. The specific site of protonation (N1 or N3) influences the type of cation formed and subsequently the overall crystal structure. [] This versatility in hydrogen bonding interactions makes this compound a valuable building block for exploring diverse supramolecular architectures. [, , ]

Q2: What are the different types of supramolecular synthons observed in cocrystals involving this compound?

A: Research has revealed two main types of supramolecular synthons in these cocrystals: []

Q3: Besides hydrogen bonding, are there other interactions observed in these cocrystals?

A3: Yes, besides hydrogen bonding, other interactions contribute to the stability of these cocrystals:

- Halogen bonds: Depending on the carboxylic acid used, researchers have observed Br...Br, Cl...Cl, and Cl...O halogen bonds within the crystal structures. []

- π-π stacking interactions: These interactions between the aromatic rings of the pyrimidine and the carboxylic acid further stabilize the crystal packing. []

Q4: Are there examples of this compound forming salts instead of cocrystals?

A: Yes, research shows that this compound can also form salts, showcasing its ability to exist in different ionic states. [] For instance, it forms a salt with 5-chloro-2-hydroxybenzoic acid, where the pyrimidine exists as either a 6-amino-5-chloro-2,4-dimethylpyrimidin-1-ium cation or a 4-amino-5-chloro-2,6-dimethylpyrimidin-1-ium cation. [] This difference in tautomeric forms highlights the versatility of this compound in forming various intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)